molecular formula C16H12Cl2N2S B2968643 1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione CAS No. 1105190-95-1

1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione

Cat. No.: B2968643
CAS No.: 1105190-95-1
M. Wt: 335.25
InChI Key: PMGWMHHXUXYCPU-UHFFFAOYSA-N
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Description

1-Benzyl-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione is a heterocyclic compound that features an imidazole ring substituted with a benzyl group and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of benzylamine with 3,4-dichlorobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiourea under acidic conditions to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to yield corresponding dihydroimidazole derivatives.

    Substitution: The benzyl and dichlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenating agents or nucleophiles like sodium hydride can be employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

1-Benzyl-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

  • 1-Benzyl-5-(4-chlorophenyl)-1H-imidazole-2(3H)-thione
  • 1-Benzyl-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide

Comparison: 1-Benzyl-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

3-benzyl-4-(3,4-dichlorophenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2S/c17-13-7-6-12(8-14(13)18)15-9-19-16(21)20(15)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGWMHHXUXYCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CNC2=S)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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